6-Chloro-2-phenylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10ClNO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
USCOOLFBBINMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Directed C H Halogenation and Annulation:modern Synthetic Methods Allow for the Direct, Regioselective Halogenation of C H Bonds. Palladium Catalyzed Ortho Selective C H Chlorination of N Substituted Benzamides Provides a Powerful Tool for This Purpose.google.comresearchgate.netin This Strategy, a Directing Group on the Amide Nitrogen Such As a Quinolinyl Group Positions the Palladium Catalyst to Selectively Activate and Chlorinate the C H Bond at the Ortho Position.researchgate.netfor a 2 Methylbenzamide Precursor, This Would Correspond to the C H Bond That Becomes Position 7 in the Resulting Isoindolinone. to Achieve 6 Chloro Substitution, One Would Need to Start with a Meta Substituted Benzamide Where Electronic and Steric Factors Guide the Ortho Directing Group to Functionalize the Correct C H Bond.
Annulation reactions, which build a new ring onto an existing one, can also be controlled. Palladium-catalyzed annulation of N-methoxybenzamides with alkynes or benzynes is a known method for constructing the isoquinolone core, a related heterocyclic system. By starting with a chlorinated N-methoxybenzamide, this type of annulation could be adapted to produce chlorinated isoindolinones, with the final position of the chlorine being determined by its location on the initial benzamide (B126).
Precursor-Based Syntheses for Chloro-Substituted Isoindolinones
The synthesis of chloro-substituted isoindolinones, including the specific compound 6-Chloro-2-phenylisoindolin-1-one, often relies on precursor-based methodologies. These strategies involve the chemical transformation of advanced intermediates that already contain the core aromatic and/or the heterocyclic framework. Such approaches are advantageous as they allow for the late-stage introduction of structural diversity and can provide access to complex molecules through efficient and convergent synthetic routes. Key methods include the cyclization of functionalized aromatic precursors and the modification of existing heterocyclic systems, frequently employing transition-metal catalysis.
One prominent strategy involves the transition-metal-catalyzed intramolecular C-H amidation of appropriately substituted benzamides. For instance, rhodium(III)-catalyzed C(sp³)–H amidation of 2-methyl-N-substituted benzamides provides a direct route to the isoindolinone core. bohrium.comthieme-connect.com When the aromatic ring of the benzamide precursor is substituted with a chlorine atom, this halogen is carried through the cyclization, yielding the corresponding chloro-substituted isoindolinone. thieme-connect.com Research has demonstrated the viability of this method with various halogenated precursors, highlighting its utility in generating functionally diverse isoindolinone scaffolds. thieme-connect.com The reaction typically employs a rhodium catalyst in conjunction with an oxidant and often requires a specific ligand to enhance catalytic activity. bohrium.comthieme-connect.com
The table below summarizes representative findings for this type of transformation.
Table 1: Rhodium-Catalyzed Intramolecular C(sp³)–H Amidation for Isoindolinone Synthesis
| Precursor | Catalyst / Additive | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Methoxy-4-chloro-2-methylbenzamide | [RhCpCl₂]₂ / AgSbF₆ / L-Alanine / Cu(OAc)₂ | Dichloroethane (DCE) | 100 °C, 12 h | 6-Chloroisoindolin-1-one | Good | bohrium.comthieme-connect.com |
Another significant precursor-based approach begins with the synthesis of chloro-substituted phthalimides (isoindole-1,3-diones), which are subsequently reduced to the target isoindolinones. Palladium-catalyzed carbonylative cyclization of ortho-halobenzoates with primary amines is an effective method for preparing these phthalimide (B116566) precursors. nih.gov For example, a precursor such as methyl 2-bromo-5-chlorobenzoate can be coupled with an amine in the presence of a palladium catalyst and carbon monoxide to form the N-substituted chlorophthalimide. This intermediate can then undergo selective reduction of one carbonyl group to yield the final chloro-substituted isoindolinone.
Further innovative precursor-based syntheses have been developed from highly functionalized tricyclic imide skeletons. In one versatile approach, a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) produces an exo-cycloadduct. nih.gov This adduct serves as a foundational precursor that can be converted into various imide derivatives. Subsequent chemical manipulations, such as epoxidation and then cleavage of the resulting ether bridge with reagents like acetic anhydride and acetyl chloride in the presence of sulfuric acid, can introduce both chloro and acetoxy groups onto the isoindole framework. nih.gov This methodology showcases how complex, non-aromatic precursors can be effectively used to construct substituted isoindole analogues. nih.gov
The research findings for the cleavage and functionalization of such tricyclic precursors are detailed below.
Table 2: Synthesis of Chloro/Acetoxy-Substituted Isoindoles from Tricyclic Imide Precursors
| Precursor (Imide) | Reagents | Product | Reference |
|---|---|---|---|
| N-Aryl-epoxy-tricyclic imide | Ac₂O, cat. H₂SO₄ | Diacetoxy-substituted isoindole analogue | nih.gov |
These precursor-based strategies underscore the modularity and efficiency of modern synthetic organic chemistry in accessing valuable heterocyclic compounds like this compound and its analogues.
Elucidation of Reaction Mechanisms in 6 Chloro 2 Phenylisoindolin 1 One Synthesis and Transformations
Mechanistic Investigations of Intramolecular Cyclization Reactions
The formation of the isoindolinone ring through intramolecular cyclization is a key synthetic strategy. The precise mechanism of this ring-closing event, whether it proceeds through a concerted or a stepwise pathway, has been a subject of considerable investigation.
Concerted Versus Stepwise Processes
The distinction between a concerted mechanism, where bond formation and breaking occur simultaneously in a single transition state, and a stepwise mechanism, which involves the formation of one or more reactive intermediates, is crucial for understanding and optimizing the synthesis of isoindolinones. chemrxiv.orgmdpi.com Theoretical and experimental studies on related systems suggest that the nature of the substituent on the nitrogen atom and the electronic properties of the aromatic ring can influence the operative pathway. While a concerted process is often favored for its efficiency, stepwise mechanisms involving discrete intermediates can also be significant, particularly when the formation of a stabilized intermediate is possible. The subtle balance between these pathways can be influenced by reaction conditions such as temperature and solvent polarity.
Identification and Characterization of Reaction Intermediates
In stepwise intramolecular cyclizations, the identification and characterization of reaction intermediates are paramount to fully understanding the reaction trajectory. For the synthesis of isoindolinones, particularly in metal-catalyzed variants, palladacycle intermediates have been proposed. organic-chemistry.orgresearchgate.net These cyclic organopalladium species are formed through C-H bond activation and are key to the subsequent bond-forming steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been instrumental in characterizing these transient species in related catalytic cycles, providing direct evidence for their existence and role in the reaction mechanism. researchgate.netmdpi.com The isolation and study of these intermediates can offer valuable insights into the factors controlling the efficiency and selectivity of the cyclization process.
Detailed Analysis of Catalytic Cycles in Metal-Mediated Syntheses
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of isoindolinones, including 6-Chloro-2-phenylisoindolin-1-one. nih.govmanchester.ac.uknih.gov These reactions proceed through complex catalytic cycles involving a series of fundamental organometallic transformations.
Understanding Elementary Steps: Oxidative Addition, Reductive Elimination, and Transmetalation
The catalytic cycle in palladium-mediated isoindolinone synthesis typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgcsbsju.edunih.govucla.eduresearchgate.net
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into a carbon-halogen or carbon-hydrogen bond of the substrate, leading to a palladium(II) intermediate. organic-chemistry.orgcsbsju.edu The kinetics and thermodynamics of this process are highly dependent on the nature of the substrate and the ligands coordinated to the palladium center. organic-chemistry.org
Transmetalation: In cross-coupling approaches to isoindolinones, this step involves the transfer of an organic group from another metallic reagent (e.g., organoboron or organozinc compounds) to the palladium(II) center. This step is crucial for introducing diversity into the isoindolinone structure.
Reductive Elimination: This is the final, product-forming step of the catalytic cycle, where two organic ligands on the palladium(II) center couple and are eliminated, forming the desired C-C or C-N bond of the isoindolinone ring and regenerating the palladium(0) catalyst. csbsju.edu
Influence of Ligand Architecture on Reaction Pathway Selectivity
The choice of ligand coordinated to the metal center plays a critical role in modulating the reactivity and selectivity of the catalytic process. In the synthesis of isoindolinones, phosphine ligands are commonly employed, and their steric and electronic properties can profoundly influence the outcome of the reaction. libretexts.orgcsbsju.edu
The steric bulk of a phosphine ligand can influence the coordination number of the palladium center and affect the rate of oxidative addition and reductive elimination. libretexts.orgcsbsju.edu Electron-donating or electron-withdrawing properties of the ligand can alter the electron density at the metal center, thereby tuning its reactivity in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can promote the reductive elimination step, leading to higher product yields. The careful selection of ligand architecture is therefore a key parameter for optimizing the synthesis of this compound and its analogs, allowing for control over regioselectivity and enantioselectivity in asymmetric variants. libretexts.org
Radical Reaction Pathways in Isoindolinone Formation
In addition to ionic and organometallic pathways, radical reactions offer an alternative and powerful strategy for the construction of the isoindolinone skeleton. These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization.
The initiation of these radical cascades can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or transition metal-mediated single-electron transfer processes. Once generated, the radical can add to an appropriately positioned unsaturated bond (e.g., an alkene or alkyne) within the molecule, leading to the formation of the five-membered lactam ring. The regioselectivity of the radical cyclization is generally governed by Baldwin's rules, with 5-exo-trig or 5-exo-dig cyclizations being favored for the formation of the isoindolinone core. The use of radical pathways provides a complementary approach to traditional methods and can be particularly advantageous for the synthesis of complex isoindolinone derivatives.
Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry involving the concerted movement of a proton and an electron from one species to another. nih.gov In the context of C-H functionalization, HAT serves as a powerful method for generating carbon-centered radicals from otherwise inert C-H bonds, which can then participate in bond-forming reactions. nih.govmdpi.com While direct examples for this compound are not prevalent, the mechanism is well-documented in the synthesis of related N-heterocyclic compounds like indolines. nih.govnih.govresearchgate.net
The general mechanism proceeds via the generation of a reactive radical species that acts as a HAT reagent. This reagent selectively abstracts a hydrogen atom from a specific C-H bond on the substrate, driven by the formation of a more stable radical and a stronger bond in the abstractor. mdpi.com For instance, in cobalt-catalyzed indoline synthesis, a cobalt(III)-carbene radical intermediate is formed which then undergoes an intramolecular 1,5-HAT, abstracting a hydrogen from a benzylic C-H bond. nih.govnih.gov This creates a new, more stabilized carbon radical, which can then undergo a radical rebound or cyclization step to form the heterocyclic ring. nih.govnih.gov
A plausible, analogous pathway for an isoindolinone precursor could involve:
Generation of a radical on a side chain of a benzamide (B126) derivative.
An intramolecular 1,5-HAT, where the initial radical abstracts a hydrogen from an ortho-methyl or methylene group on the benzene (B151609) ring.
The resulting benzylic radical is then trapped intramolecularly by the amide nitrogen or carbonyl, or participates in a subsequent oxidation and cyclization cascade to form the isoindolinone ring.
Computational studies, such as Density Functional Theory (DFT), have been instrumental in supporting these proposed HAT mechanisms by identifying low activation barriers for the key hydrogen abstraction and subsequent radical rebound steps. nih.govnih.govresearchgate.net
Stereochemical Control and Enantioselective Mechanisms
Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. The synthesis of chiral 3-substituted isoindolinones, where the C3-position is a stereocenter, has been a major focus of research, leading to the development of sophisticated enantioselective mechanisms.
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, wherein a small amount of a chiral catalyst directs the reaction to produce predominantly one enantiomer. nih.gov In the synthesis of chiral isoindolinones, this is frequently achieved by using a metal catalyst coordinated to a chiral ligand. The chiral ligand creates a specific, asymmetric environment around the metal center, which forces the substrates to approach and react in a highly controlled orientation, leading to the preferential formation of one enantiomer. nih.gov
A variety of catalytic systems have been successfully employed:
Metal-Catalyzed Reactions : Transition metals such as Rhodium (Rh), Palladium (Pd), Copper (Cu), and Magnesium (Mg) have been used with various chiral ligands. rsc.org For example, Rh(III) complexes bearing tunable chiral cyclopentadienyl ligands have been used in the [4+1] annulation of benzamides and alkenes to afford isoindolinones with excellent enantioselectivity. acs.org Preliminary mechanistic studies of such reactions suggest a pathway involving an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination. acs.org
Organocatalysis : Chiral organic molecules can also act as catalysts. Chiral Brønsted acids, for instance, can activate substrates and control the stereochemical outcome of reactions. rsc.orgnih.gov Bifunctional organocatalysts, such as cinchona-derived ureas and thioureas, have been shown to effectively catalyze the synthesis of 3-substituted isoindolinones with high yields and enantioselectivities. rsc.orgmdpi.com These catalysts typically work by activating both the nucleophile and the electrophile through hydrogen bonding or other non-covalent interactions.
Chiral Phase-Transfer Catalysis : Chiral phase-transfer catalysts (CPTCs), often derived from cinchona alkaloids, can be used in intramolecular reactions to produce enantiomerically enriched isoindolinones. rsc.orgscilit.com
The effectiveness of these ligand-controlled syntheses is demonstrated by the high enantiomeric excess (ee) values achieved for a range of isoindolinone products.
| Catalyst/Ligand System | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral Tertiary-Amine with Urea Group | Aldol-Cyclization Rearrangement | Up to 95% ee | rsc.org |
| Rhodium (III) with Chiral Cyclopentadienyl Ligand | [4+1] Annulation | Up to 97:3 er | acs.org |
| Chiral Brønsted Acid | Asymmetric addition of thiols | Up to 98.5:1.5 er | rsc.org |
| Chiral Phase-Transfer Catalysts (CPTCs) | Intramolecular aza-Michael Reaction | Up to 78% ee (can be >99% after recrystallization) | rsc.org |
| (S)-2-(tert-butylsulfinyl) auxiliary | Direct Alkylation | Excellent diastereomeric ratios | acs.org |
Nucleophilic substitution reactions at a stereocenter are fundamental for interconverting chiral molecules. The SN2 (bimolecular nucleophilic substitution) mechanism is particularly important as it proceeds with a predictable stereochemical outcome: inversion of configuration. medium.comlibretexts.org This phenomenon, often called Walden inversion, occurs because the nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group (a "backside attack"). quora.commasterorganicchemistry.com
This principle can be applied to the synthesis of chiral isoindolinones. If one starts with an enantiomerically pure 3-substituted isoindolinone that has a good leaving group (e.g., a halide or a tosylate) at the C3 position, treatment with a nucleophile will result in the formation of a new 3-substituted product with the opposite stereoconfiguration at C3. chim.it
The mechanism involves a single, concerted step where the bond to the incoming nucleophile forms at the same time as the bond to the leaving group breaks. medium.com This process passes through a trigonal bipyramidal transition state, and as the leaving group departs, the other three substituents at the carbon center "flip" over, much like an umbrella inverting in a strong wind. medium.commasterorganicchemistry.com All SN2 reactions are stereospecific and proceed with this inversion of configuration. libretexts.org This provides a reliable method for accessing the opposite enantiomer of a given chiral isoindolinone or for introducing new functional groups with predictable stereochemistry.
Theoretical and Experimental Validation of Proposed Mechanisms
The elucidation of reaction mechanisms is a synergistic effort combining theoretical calculations and experimental evidence. For complex transformations like those used to synthesize isoindolinones, both approaches are crucial for building a complete and accurate picture of the reaction pathway.
Theoretical Validation: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. tandfonline.comresearchgate.net DFT calculations can be used to:
Determine Transition State Structures and Energies: By modeling the transition states of proposed reaction steps, chemists can calculate the activation energy (energy barrier). The pathway with the lowest energy barrier is typically the most likely to occur. tandfonline.comresearchgate.net For example, DFT studies on cobalt-catalyzed indoline synthesis confirmed remarkably low barriers for the proposed 1,5-HAT and radical rebound steps. nih.govnih.gov
Analyze Intermediates: The stability of proposed intermediates can be calculated to determine their viability and potential lifetime during a reaction.
Elucidate Reaction Pathways: DFT can map out the entire energy profile of a reaction, from reactants to products, through all intermediates and transition states, helping to confirm multi-step mechanisms. tandfonline.com
Predict Molecular Properties: Theoretical calculations of properties like vibrational spectra (IR) and NMR chemical shifts can be compared with experimental data to confirm the structure of synthesized compounds. nih.govacs.org
Experimental Validation: Theoretical models must be supported by experimental data. Common methods for validating proposed mechanisms include:
Control Experiments: These are essential for demonstrating the necessity of each component in a reaction. For instance, running a catalytic reaction in the absence of the catalyst or ligand should result in no product formation, confirming their role in the mechanism. acs.org
Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can help determine the rate law of the reaction, which provides insight into the molecularity of the rate-determining step, a key feature of mechanisms like SN2.
Isotope Labeling Studies: By strategically replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), chemists can track the movement of atoms through a reaction and determine which bonds are broken in the rate-determining step (Kinetic Isotope Effect).
Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product, providing direct evidence for its existence.
Stereochemical Analysis: As discussed, the stereochemical outcome of a reaction (e.g., inversion vs. retention of configuration) provides powerful evidence for a specific mechanism, such as SN2. libretexts.org
Through the interplay of these theoretical and experimental techniques, a robust understanding of the mechanisms governing the synthesis and transformation of this compound and related compounds can be achieved.
An in-depth article on the advanced spectroscopic characterization of the chemical compound this compound cannot be generated at this time. Extensive searches for detailed experimental data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy specific to this compound, have not yielded the necessary information required to produce a thorough and scientifically accurate article as per the requested outline.
The available search results lack specific ¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC spectra, as well as High-Resolution Mass Spectrometry (HRMS) data and fragmentation pattern analysis for this compound. Furthermore, no specific data on the application of isotopic labeling for mechanistic insights or detailed Fourier-Transform Infrared (FTIR) spectroscopy findings for this particular compound could be located.
To provide a comprehensive and data-rich analysis as instructed, including detailed research findings and data tables, access to this specific experimental spectroscopic data is essential. Without it, any attempt to create the article would not meet the requirements of being scientifically accurate and focused solely on this compound.
Further research or access to proprietary chemical databases containing experimental data for this specific compound would be necessary to fulfill this request.
Advanced Spectroscopic Characterization Techniques for 6 Chloro 2 Phenylisoindolin 1 One
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. bath.ac.uk It is an invaluable tool for determining the absolute configuration of chiral molecules in solution. bath.ac.uk While 6-Chloro-2-phenylisoindolin-1-one itself is not chiral, ECD spectroscopy is highly relevant for its chiral analogues, where a stereocenter might be introduced, for instance, at the 3-position of the isoindolinone ring.
For chiral derivatives of isoindolinone, the absolute configuration can be unequivocally established by comparing the experimental ECD spectrum with the theoretical spectrum generated through quantum mechanical calculations, most notably time-dependent density functional theory (TDDFT). nih.govresearchgate.netresearchgate.netnih.gov This approach has become a reliable method for the stereochemical assignment of complex, flexible molecules. rsc.org
The process involves several steps. First, a conformational search is performed to identify the most stable conformers of the chiral isoindolinone analogue. Then, for each significant conformer, the ECD spectrum is calculated using TDDFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. The absolute configuration is then assigned by matching the sign and shape of the experimental ECD spectrum to the calculated one. nih.gov The electronic transitions responsible for the ECD signals, often π→π* transitions within the aromatic chromophores, can also be analyzed to understand the origin of the chiroptical response. nih.gov
The reliability of this method depends on the accuracy of the computational model, including the choice of functional and basis set, and the proper consideration of solvent effects. rsc.org For isoindolinone systems, the chromophores within the molecule can interact, leading to characteristic ECD couplets that are highly sensitive to the spatial arrangement of the groups around the stereocenter, thus providing a clear signature for the absolute configuration. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* transitions within the aromatic systems (the phenyl and chlorinated benzene (B151609) rings) and the conjugated isoindolinone core. The presence of the chlorine atom and the phenyl group can cause shifts in the absorption maxima (λ_max) compared to the parent isoindolinone structure.
Some isoindolinone and related isoquinoline (B145761) derivatives have been shown to exhibit fluorescence. nih.govnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.gov Studies on related compounds indicate that isoindolinone derivatives can exhibit blue fluorescence. nih.gov The investigation of the fluorescence properties of this compound would involve exciting the molecule at its absorption maximum and measuring the resulting emission spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states.
| Spectroscopic Property | Expected Wavelength Range (nm) | Electronic Transition |
| UV-Vis Absorption (λ_max) | 250 - 400 | π→π* |
| Fluorescence Emission | 400 - 500 | Emission from the lowest singlet excited state |
This interactive table summarizes the expected spectral ranges for the UV-Vis absorption and fluorescence emission of this compound.
Advanced Electron Spectroscopy Techniques (e.g., EELS for related carbon materials)
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that provides information about the elemental composition, chemical bonding, and electronic properties of a material at high spatial resolution. wikipedia.org While typically applied to solid-state materials, the principles of EELS can be related to the characterization of the carbon framework of organic molecules like this compound.
In the context of related carbon materials, EELS is extensively used to distinguish between different allotropes of carbon, such as diamond, graphite, and amorphous carbon. wikipedia.orgglobalsino.com This is achieved by analyzing the fine structure of the carbon K-edge, which corresponds to the excitation of a 1s core electron to unoccupied states. researchgate.net The peak at around 285 eV is characteristic of transitions to π* orbitals, indicating the presence of sp²-hybridized carbon, while transitions to σ* orbitals occur at higher energies (around 290 eV). globalsino.com The ratio of the intensities of these peaks can be used to quantify the sp²/sp³ bonding fraction in carbon materials. tandfonline.com
Furthermore, the low-loss region of the EELS spectrum provides information about plasmon excitations, which are collective oscillations of valence electrons. The energy of the bulk plasmon peak is related to the material's density. tandfonline.com For organic molecules, EELS can, in principle, provide insights into the unoccupied molecular orbitals and the nature of the chemical bonding within the carbon skeleton.
| EELS Feature | Energy Loss Range (eV) | Information Obtained |
| Carbon K-edge (π* peak) | ~285 | Presence of sp²-hybridized carbon (aromatic rings, carbonyl group) |
| Carbon K-edge (σ* peak) | >290 | Presence of sp³ and sp²-hybridized carbon |
| Low-loss (Plasmon) Region | 0 - 50 | Valence electron density and electronic band structure |
This interactive table outlines the key features in an EELS spectrum of a carbon-based material and the information they provide.
Applications of 6 Chloro 2 Phenylisoindolin 1 One and Substituted Isoindolinones in Advanced Materials and Catalysis
Advanced Material Science Applications Beyond Electronics
Development of Fluorescent Probes and Synthetic Dyes
There is currently a lack of specific published research detailing the use of 6-Chloro-2-phenylisoindolin-1-one as a fluorescent probe or a synthetic dye. The photophysical properties, such as absorption and emission spectra, quantum yields, and Stokes shifts, which are critical for these applications, have not been extensively reported for this specific compound in the available literature.
Generally, the isoindolinone core is a known chromophore, and various derivatives have been investigated for their fluorescent properties. However, without experimental data for This compound , any discussion on its potential in this area would be speculative.
Other Emerging Applications in Functional Materials
Similarly, there is a significant gap in the literature regarding the application of This compound in other functional materials, such as organic light-emitting diodes (OLEDs), organic solar cells, or as a catalyst. While research has explored the use of various isoindolinone derivatives in these areas, specific studies and performance data for the 6-chloro-2-phenyl substituted version are not documented in the reviewed sources. For instance, a study on the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives using a copper-tetrazole complex as a catalyst exists, but it does not provide information on the properties or further applications of the resulting products. nih.gov
Due to the absence of specific research findings, no data tables on the fluorescent properties or performance in functional materials for This compound can be provided at this time.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-2-phenylisoindolin-1-one with high purity, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors with phenyl-substituted intermediates. Optimization includes adjusting stoichiometry (e.g., molar ratios of chloro-substituted reagents), temperature control (e.g., reflux in anhydrous solvents like THF or DMF), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients). Characterization via -NMR and HPLC (≥98% purity thresholds) is critical .
Q. How should researchers validate the structural identity of this compound, and what analytical techniques are essential for confirmation?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Resolve crystal structure to confirm bond angles and stereochemistry.
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine.
- Vibrational spectroscopy (FT-IR) : Identify carbonyl (C=O) stretching (~1700 cm) and C-Cl vibrational modes (~550–650 cm).
Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ACS guidelines:
- Engineering controls : Use fume hoods for synthesis/purification steps to limit inhalation exposure.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respirators (N95) are required if airborne particulates are detected.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT, MD simulations) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group may act as a Lewis base in coordination complexes.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies.
- Transition state analysis : Identify energy barriers for reactions like nucleophilic aromatic substitution (Cl replacement) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response standardization : Use uniform assay conditions (e.g., IC measurements in triplicate, fixed cell lines like HEK293).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers.
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate variables affecting potency .
Q. How can researchers design kinetic studies to elucidate degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to UV light (300–400 nm), varying pH (2–12), and elevated temperatures (40–60°C).
- Analytical monitoring : Track degradation via LC-MS/MS to identify intermediates (e.g., hydrolyzed isoindolinone rings).
- Isotope labeling : Use -labeled analogs to trace carbon rearrangement pathways .
Q. What advanced techniques characterize the electronic properties of this compound for materials science applications?
- Methodological Answer :
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the chloro substituent.
- UV-Vis spectroscopy : Analyze - transitions for bandgap estimation in semiconductor applications.
- Single-crystal conductivity tests : Embed crystals in thin-film devices to evaluate charge transport efficiency .
Data Analysis & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Step-by-step logs : Record exact timings, solvent grades, and equipment calibration (e.g., syringe pump flow rates).
- Batch-to-batch comparisons : Publish HPLC chromatograms and -NMR spectra for all batches in supplementary data.
- Open-source protocols : Share detailed procedures on platforms like Zenodo or ChemRxiv with DOI links .
Q. What statistical approaches are recommended for interpreting conflicting spectroscopic data (e.g., -NMR shifts) across different research groups?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral datasets to identify clusters of variability.
- Bland-Altman plots : Visualize systematic biases between lab-specific instrumentation.
- Collaborative trials : Conduct round-robin experiments using identical samples to calibrate inter-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
